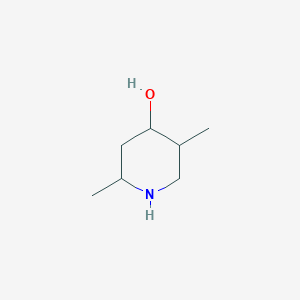
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.
Esterification: The carboxylate group is esterified using tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether or ester groups using nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium iodide (NaI), acetone as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a protecting group for amines and alcohols, allowing for selective deprotection under mild conditions. This is particularly useful in the synthesis of peptides and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can act as a protecting group, preventing unwanted reactions at sensitive sites. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but lacks the silyl ether group.
tert-Butyl (2R,4S)-4-((trimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl group and the tert-butyl ester. These groups provide steric hindrance and stability, making the compound highly resistant to hydrolysis and other degradation processes. This stability, combined with its reactivity, makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H33NO3Si |
|---|---|
Molekulargewicht |
315.52 g/mol |
IUPAC-Name |
tert-butyl (2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO3Si/c1-12-10-13(20-21(8,9)16(5,6)7)11-17(12)14(18)19-15(2,3)4/h12-13H,10-11H2,1-9H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
JGNJIYFCLURCAR-OLZOCXBDSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


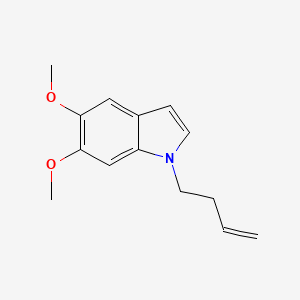
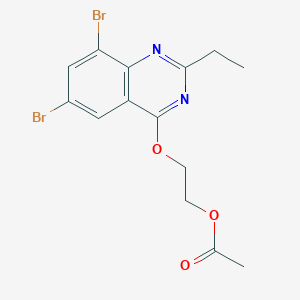
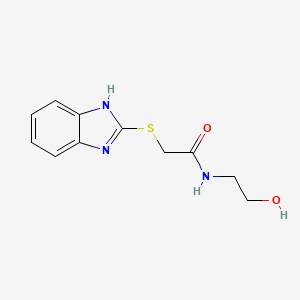
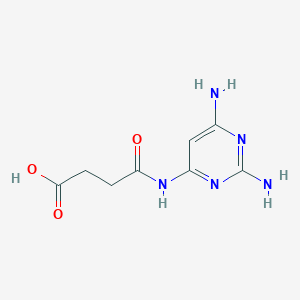
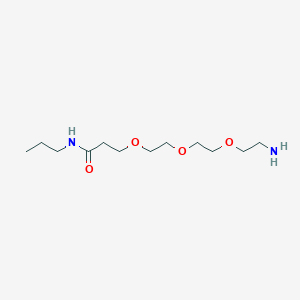

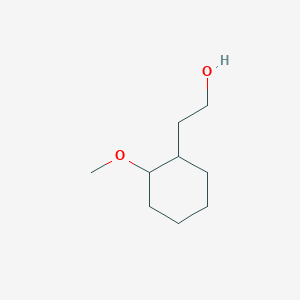
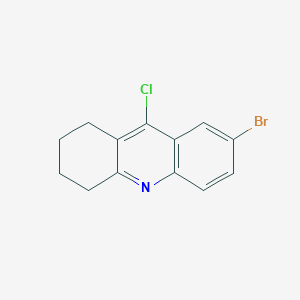

![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
